molecular formula C6H12O5 B118079 Methyl a-L-arabinopyranoside CAS No. 3945-28-6

Methyl a-L-arabinopyranoside

Cat. No.: B118079
CAS No.: 3945-28-6
M. Wt: 164.16 g/mol
InChI Key: ZBDGHWFPLXXWRD-UNTFVMJOSA-N
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Description

Methyl a-L-arabinopyranoside is a stereoisomeric compound with a specific three-dimensional arrangement of atoms. This compound is part of the oxane family, which are six-membered ring structures containing one oxygen atom. The presence of multiple hydroxyl groups and a methoxy group makes it an interesting subject for various chemical reactions and applications.

Mechanism of Action

Methyl α-L-Arabinopyranoside, also known as Methyl alpha-L-arabinopyranoside, (2R,3R,4S,5S)-2-methoxyoxane-3,4,5-triol, or AC1NSYO7, is a naturally occurring compound present in a variety of plant species . This compound has been found to display diverse biological activities, encompassing anti-inflammatory, antioxidant, and antitumor effects .

Target of Action

It is known to exert its effects through multiple pathways, including the inhibition of inflammatory mediators and the activation of antioxidant enzymes .

Mode of Action

Methyl α-L-Arabinopyranoside interacts with its targets, leading to the inhibition of inflammatory mediators and the activation of antioxidant enzymes . This dual action can lead to a decrease in inflammation and an increase in the body’s natural defenses against oxidative stress .

Biochemical Pathways

Methyl α-L-Arabinopyranoside affects several biochemical pathways. It is involved in the de novo synthesis of L-Ara, L-Ara interconversion, and the assembly and recycling of L-Ara-containing cell wall polymers and proteins . It also plays a role in the degradation of lignocelluloses, acting synergistically with other hemicellulases and pectic enzymes for the complete hydrolysis of hemicelluloses and pectins .

Pharmacokinetics

Its molecular weight of 16416 Da suggests that it may be readily absorbed and distributed throughout the body.

Result of Action

The molecular and cellular effects of Methyl α-L-Arabinopyranoside’s action include the inhibition of inflammatory mediators, leading to a decrease in inflammation, and the activation of antioxidant enzymes, leading to an increase in the body’s natural defenses against oxidative stress .

Action Environment

The action, efficacy, and stability of Methyl α-L-Arabinopyranoside can be influenced by various environmental factors. For instance, its action as an accessory enzyme in the degradation of lignocelluloses represents a promising biotechnological tool as alternatives to some of the existing chemical technologies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl a-L-arabinopyranoside typically involves the use of carbohydrate precursors. One common method is the selective protection and deprotection of hydroxyl groups in sugars, followed by methoxylation. The reaction conditions often require the use of protecting groups such as acetyl or benzoyl groups to ensure selective reactions at specific hydroxyl sites .

Industrial Production Methods

Industrial production of this compound may involve large-scale carbohydrate processing and the use of catalytic methods to achieve high yields. The process typically includes steps such as hydrolysis, purification, and crystallization to obtain the desired stereoisomer in pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl a-L-arabinopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions often involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Methyl a-L-arabinopyranoside has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of a methoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(2R,3R,4S,5S)-2-methoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDGHWFPLXXWRD-UNTFVMJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415764
Record name AC1NSYO7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3945-28-6
Record name AC1NSYO7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of methyl α-L-arabinopyranoside?

A1: The molecular formula of methyl α-L-arabinopyranoside is C6H12O5. Its molecular weight is 164.16 g/mol.

Q2: What spectroscopic data is available for characterizing methyl α-L-arabinopyranoside?

A2: Researchers commonly utilize NMR spectroscopy for characterizing this compound. Studies have employed both 1H NMR and 13C NMR to identify and assign resonances for the different atoms in the molecule, including the methyl groups and the ring protons. [, , , , ]

Q3: What is known about the conformational preferences of methyl α-L-arabinopyranoside in solution?

A3: NMR studies in various solvents (CDCl3, pyridine, and dioxane) indicate that the conformational equilibrium generally favors the 4C1 chair conformation for methyl α-L-arabinopyranoside, except for 2-substituted derivatives in CDCl3. Intramolecular hydrogen bonding and stereoelectronic effects, including the anomeric effect, influence these conformational preferences. [, ]

Q4: Has the crystal structure of methyl α-L-arabinopyranoside been determined?

A4: Yes, the crystal structures of both the α and β anomers of methyl L-arabinopyranoside have been determined. These studies provide valuable insights into the three-dimensional arrangement of atoms within the molecule, bond lengths, and bond angles. [, ]

Q5: How does the presence of methyl α-L-arabinopyranoside impact epoxide migration?

A5: Studies on the equilibration of methyl 2,3-anhydro-α-D-lyxopyranoside and methyl 3,4-anhydro-α-D-arabinopyranoside, derived from methyl α-D-xylopyranoside, have shown that the anhydroarabinoside, structurally related to methyl α-L-arabinopyranoside, predominates at equilibrium. This observation suggests an influence of the arabino configuration on epoxide migration. []

Q6: Can methyl α-L-arabinopyranoside be used as a starting material for synthesizing other compounds?

A6: Absolutely. Several research papers highlight its use in synthetic transformations. For example, it serves as a precursor for generating methyl 4-amino-4-deoxy-β-L-arabinopyranoside, a sugar found in lipopolysaccharides of certain Salmonella mutants. Additionally, it can be used to synthesize various derivatives, including methyl 2,4-di-O-methyl-β-L-arabinopyranoside, and L-arabinopyranosyl biosides. [, , ]

Q7: What are the applications of methyl α-L-arabinopyranoside in analytical chemistry?

A7: Methyl β-L-arabinopyranoside, a closely related isomer, has proven valuable as an internal standard in gas chromatography-mass spectrometry (GC-MS) for quantifying levoglucosan and other saccharidic compounds in atmospheric aerosols. [, ]

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